

A Technical Guide to (1R,3S)-(+)-Camphoric Acid: Molecular Properties

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Compound of Interest

Compound Name: (1R,3S)-(+)-Camphoric acid

Cat. No.: B8710440

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental molecular properties of **(1R,3S)-(+)-Camphoric acid**, a chiral dicarboxylic acid derived from camphor. Its unique stereochemistry makes it a valuable building block in asymmetric synthesis and a component in the development of novel pharmaceutical agents and metal-organic frameworks. This document summarizes its key quantitative data and illustrates the relationship between its nomenclature and core molecular attributes.

Quantitative Molecular Data

The essential molecular information for **(1R,3S)-(+)-Camphoric acid** is presented below. This data is fundamental for stoichiometric calculations, analytical characterization, and material specification in a research and development context.

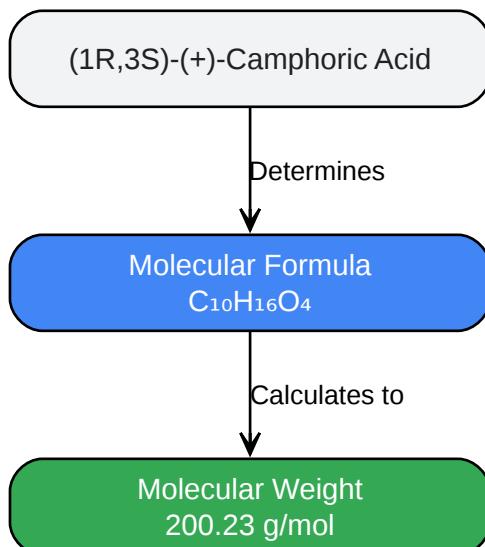
Property	Value
Molecular Formula	C ₁₀ H ₁₆ O ₄ [1] [2] [3]
Molecular Weight	200.23 g/mol [3] [4]
IUPAC Name	(1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid [1]
CAS Number	124-83-4 [2] [4]

Experimental Protocols

The determination of the molecular weight and formula of **(1R,3S)-(+)-Camphoric acid** is typically achieved through standard analytical techniques. High-resolution mass spectrometry (HRMS) is employed to determine the precise mass of the molecule, which confirms its elemental composition. Elemental analysis provides the percentage composition of carbon, hydrogen, and oxygen, which is used to derive the empirical and molecular formulas. The molecular weight is then calculated based on the confirmed molecular formula.

Logical Relationship Diagram

The following diagram illustrates the logical flow from the compound's nomenclature to its fundamental molecular properties.



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Molecular Property Derivation

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